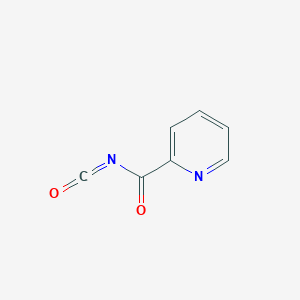
Pyridine-2-carbonyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-carbonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
1.1. Synthesis of Pyridine Derivatives
Pyridine-2-carbonyl isocyanate serves as a key intermediate in the synthesis of various substituted pyridines and quinolines. For instance, it can react with different nucleophiles to form polysubstituted pyridines through multicomponent synthesis methods. Recent studies have demonstrated the successful application of redox-neutral catalytic aza-Wittig reactions to generate complex pyridine structures from this isocyanate .
1.2. Reaction with Amines
The compound readily reacts with amines to form carbamates, which are important in the production of pharmaceuticals and agrochemicals. The reaction conditions can be optimized to yield high selectivity for desired products, showcasing its utility in medicinal chemistry .
Medicinal Chemistry Applications
2.1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this isocyanate have shown activity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
2.2. Development of Inhibitors
This compound has been utilized in the development of enzyme inhibitors, particularly those targeting kinases involved in cancer pathways. The ability to modify the pyridine ring allows for fine-tuning of biological activity and selectivity .
Case Studies
Environmental and Safety Considerations
While this compound has valuable applications, safety measures must be observed due to the inherent toxicity associated with isocyanates. Proper handling protocols are essential to minimize exposure risks during synthesis and application.
Propiedades
Número CAS |
179911-73-0 |
|---|---|
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
pyridine-2-carbonyl isocyanate |
InChI |
InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |
Clave InChI |
DHCSEDVCGYEIDB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)N=C=O |
SMILES canónico |
C1=CC=NC(=C1)C(=O)N=C=O |
Sinónimos |
2-Pyridinecarbonylisocyanate(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















